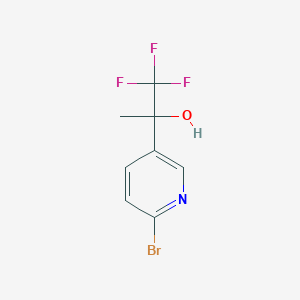
2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromo-3-pyridyl)-1,1,1-trifluoro-2-propanol is a useful research compound. Its molecular formula is C8H7BrF3NO and its molecular weight is 270.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.96631 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodissociation Dynamics Studies
- Research on similar compounds, such as 3-bromo-1,1,1-trifluoro-2-propanol, has focused on understanding photodissociation dynamics. This involves studying the behavior of molecules when they absorb light and subsequently break down. Such research contributes significantly to the understanding of molecular behavior under certain conditions, which is crucial in fields like atmospheric chemistry and photophysics (Indulkar et al., 2011).
Synthesis of Optically Active Compounds
- Studies have shown that similar pyridyl alcohols can be used in the synthesis of optically active compounds, such as 1-(2-, 3-, and 4-pyridyl)propanols. These compounds are synthesized through catalyzed asymmetric addition of dialkylzinc to pyridinecarboxaldehydes. This application is essential in the field of stereochemistry and for the production of chiral molecules used in various industries (Ishizaki & Hoshino, 1994).
Chemical Fixation of CO2
- Similar compounds, like 3-Bromo-1,1,1-trifluoro-2-propanol, have been utilized in chemical fixation processes of CO2 with epoxides to form cyclic carbonates. This application is significant for environmental chemistry, particularly in efforts to reduce atmospheric CO2 levels and create valuable chemicals (Ma et al., 2020).
Synthesis of Heteromacrocycles
- There has been research into the synthesis of heteromacrocycles incorporating pyridino subheteromacrocyclic moieties. These compounds have potential applications in materials science and pharmaceuticals, where specific macrocyclic structures are of interest (Sauer, 1976).
Kinetics of Oxidation Reactions
- Research into the kinetics of oxidation of secondary alcohols, including trifluoro-2-propanol compounds, has been conducted. This research is crucial in understanding the chemical behavior of these compounds under oxidative conditions, which has implications in organic synthesis and industrial chemistry (Norcross et al., 1997).
Propriétés
IUPAC Name |
2-(6-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-7(14,8(10,11)12)5-2-3-6(9)13-4-5/h2-4,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUFGFMEOJIOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Br)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
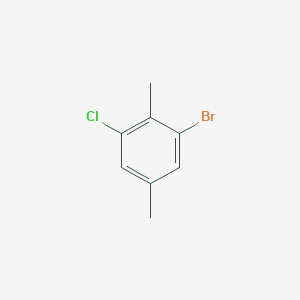
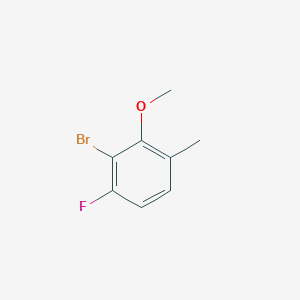

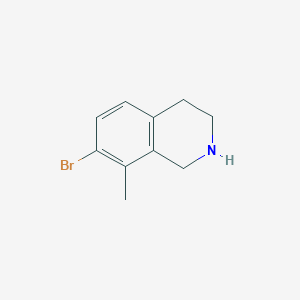

![(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol](/img/structure/B6359391.png)
![7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6359405.png)
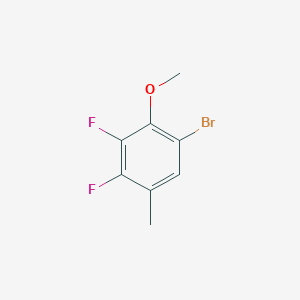
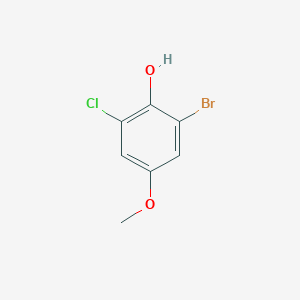
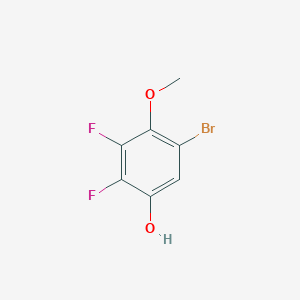
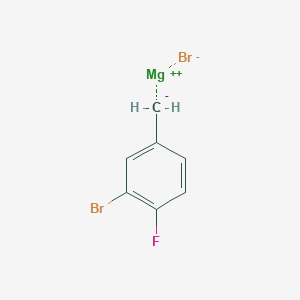

![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)

